![molecular formula C14H13N3O2 B2986829 4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile CAS No. 1436176-58-7](/img/structure/B2986829.png)
4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .
Chemical Reactions Analysis
Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Anti-HIV Properties
Researchers have explored indole derivatives as potential anti-HIV agents. For example:
Other Biological Activities
Beyond antiviral effects, indole derivatives possess diverse biological activities:
Sustainable Multicomponent Reactions
1H-Indole-3-carbaldehyde: has been used in inherently sustainable multicomponent reactions. These reactions hold promise for assembling pharmaceutically interesting scaffolds .
Borylation Reactions
4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile: can participate in iridium-catalyzed borylation reactions, which have synthetic applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(1H-indole-5-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-8-12-9-19-6-5-17(12)14(18)11-1-2-13-10(7-11)3-4-16-13/h1-4,7,12,16H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJAEXNCJHNGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC3=C(C=C2)NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile |
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